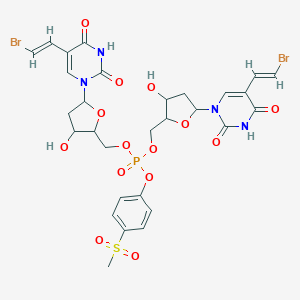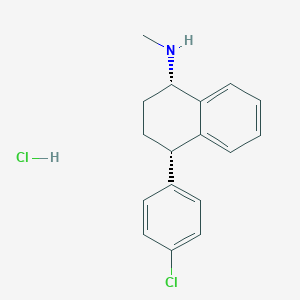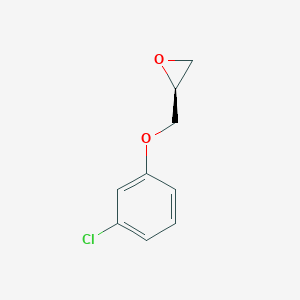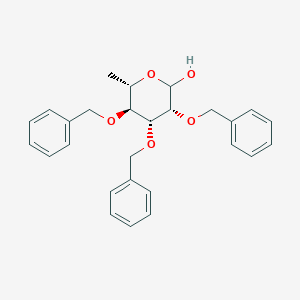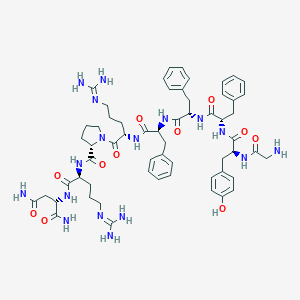
Neuromedin U 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuromedin U 9 (NMU-9) is a neuropeptide that belongs to the neuromedin family. It is a potent anorexigenic peptide that is involved in the regulation of food intake, energy metabolism, and body weight. NMU-9 has been studied extensively due to its potential therapeutic applications for obesity, diabetes, and other metabolic disorders.
Mechanism Of Action
Neuromedin U 9 exerts its biological effects through the activation of two G-protein-coupled receptors, NMUR1 and NMUR2. NMUR1 is expressed in the hypothalamus, while NMUR2 is expressed in peripheral tissues such as the adipose tissue, pancreas, and gastrointestinal tract. The activation of NMUR1 and NMUR2 leads to the inhibition of food intake and the stimulation of energy expenditure. Neuromedin U 9 also regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.
Biochemical And Physiological Effects
Neuromedin U 9 has several biochemical and physiological effects that contribute to its anorexigenic and metabolic effects. Neuromedin U 9 stimulates the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) from the hypothalamus, which leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis. Neuromedin U 9 also activates the sympathetic nervous system, which leads to the stimulation of lipolysis and thermogenesis in adipose tissue. Additionally, Neuromedin U 9 regulates glucose metabolism by promoting insulin secretion and glucose uptake in peripheral tissues.
Advantages And Limitations For Lab Experiments
One of the major advantages of studying Neuromedin U 9 is its potential therapeutic applications for metabolic disorders. However, there are several limitations to studying Neuromedin U 9 in laboratory experiments. One limitation is the species-specific effects of Neuromedin U 9. For example, Neuromedin U 9 has been shown to reduce food intake and body weight in rodents, but its effects in humans are less clear. Another limitation is the lack of selective agonists and antagonists for NMUR1 and NMUR2, which makes it difficult to study the specific effects of Neuromedin U 9 on these receptors.
Future Directions
There are several future directions for the study of Neuromedin U 9. One direction is the development of selective agonists and antagonists for NMUR1 and NMUR2, which will enable the study of the specific effects of Neuromedin U 9 on these receptors. Another direction is the investigation of the role of Neuromedin U 9 in the regulation of other physiological processes, such as sleep and stress. Additionally, the potential therapeutic applications of Neuromedin U 9 for other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the translation of preclinical studies on Neuromedin U 9 into clinical trials should be pursued to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, Neuromedin U 9 is a neuropeptide that plays a crucial role in the regulation of food intake, energy metabolism, and body weight. Its potential therapeutic applications for metabolic disorders make it an attractive target for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Neuromedin U 9 have been discussed in this paper. Further research is needed to fully understand the physiological and pharmacological effects of Neuromedin U 9 and its potential as a therapeutic target.
Synthesis Methods
Neuromedin U 9 is synthesized in the hypothalamus and released into the bloodstream. The synthesis of Neuromedin U 9 involves the cleavage of the precursor protein, prepro-NMU, which is encoded by the NMU gene. Prepro-NMU is first processed into pro-NMU, which is further cleaved by prohormone convertases to produce the biologically active form of Neuromedin U 9.
Scientific Research Applications
Neuromedin U 9 has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Several studies have shown that Neuromedin U 9 can reduce food intake and body weight in rodents and humans. Neuromedin U 9 has also been shown to improve glucose tolerance and insulin sensitivity in rodents. These findings suggest that Neuromedin U 9 could be a promising target for the development of new drugs for the treatment of metabolic disorders.
properties
CAS RN |
137811-42-8 |
|---|---|
Product Name |
Neuromedin U 9 |
Molecular Formula |
C59H79N17O11 |
Molecular Weight |
1202.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |
InChI |
InChI=1S/C59H79N17O11/c60-34-49(79)69-43(32-38-22-24-39(77)25-23-38)52(82)73-45(30-36-15-6-2-7-16-36)54(84)75-46(31-37-17-8-3-9-18-37)55(85)74-44(29-35-13-4-1-5-14-35)53(83)71-41(20-11-27-68-59(65)66)57(87)76-28-12-21-47(76)56(86)70-40(19-10-26-67-58(63)64)51(81)72-42(50(62)80)33-48(61)78/h1-9,13-18,22-25,40-47,77H,10-12,19-21,26-34,60H2,(H2,61,78)(H2,62,80)(H,69,79)(H,70,86)(H,71,83)(H,72,81)(H,73,82)(H,74,85)(H,75,84)(H4,63,64,67)(H4,65,66,68)/t40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
WHKFVJZZSNCWOQ-YFWBWJTRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N |
Other CAS RN |
137811-42-8 |
sequence |
GYFFFRPRN |
synonyms |
Gly-Tyr-Phe-Phe-Phe-Arg-Pro-Arg-Asn-NH2 neuromedin U 9 NMU 9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




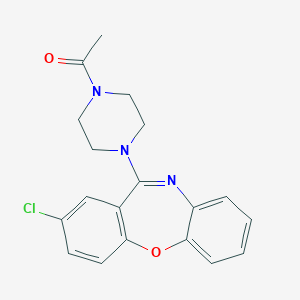
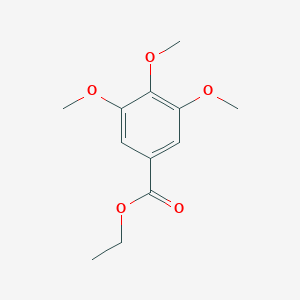

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)
![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
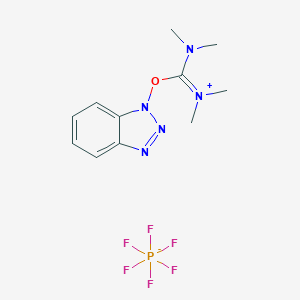

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
